molecular formula C15H11BrN2O4 B11796099 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B11796099
M. Wt: 363.16 g/mol
InChI Key: GARSVNOMPLZSSJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. This is followed by carboxylation at the 6th position using carbon dioxide or a suitable carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
  • 2-(3-Bromo-4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
  • 2-(3-Chloro-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Uniqueness

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H11BrN2O4/c1-22-12-6-8(4-9(16)13(12)19)14-17-10-3-2-7(15(20)21)5-11(10)18-14/h2-6,19H,1H3,(H,17,18)(H,20,21)

InChI Key

GARSVNOMPLZSSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Br)O

Origin of Product

United States

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